molecular formula C21H28ClF3N4O B6445729 1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine CAS No. 2548991-92-8

1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine

Cat. No. B6445729
CAS RN: 2548991-92-8
M. Wt: 444.9 g/mol
InChI Key: KGPDTDOMCJMSGN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a piperazine ring, and an alkyne group. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, trifluoromethylpyridines can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethyl group and the pyridine ring would likely contribute to the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The trifluoromethyl group, for example, is known for its high reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethylpyridines, for instance, are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The compound can serve as an organoboron reagent in SM coupling reactions . Its properties, including mild reaction conditions and functional group tolerance, contribute to its widespread use.

Inhibition of Bacterial Sfp-PPTase

The compound has been investigated for its inhibitory activity against bacterial Sfp-PPTase. It shows submicromolar inhibition without affecting the human orthologue . This finding suggests potential applications in antibacterial drug development.

Enhanced Drug Potency via Trifluoromethyl Group

A molecule containing a trifluoromethyl (CF3) group attached to a tertiary stereogenic center exhibited improved drug potency. The CF3 group lowered the pKa of a cyclic carbamate, enhancing its interaction with a protein involved in reverse transcriptase enzyme inhibition . This highlights the compound’s relevance in medicinal chemistry.

Formal Anti-Markovnikov Alkene Hydromethylation

Protodeboronation using a less nucleophilic boron reagent (such as the one in your compound) has enabled formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . The compound’s unique properties contribute to this synthetic application.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, trifluoromethylpyridines and their derivatives are used in the protection of crops from pests and have been granted market approval for use in pharmaceutical and veterinary products .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-[4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClF3N4O/c1-2-27-10-12-28(13-11-27)7-3-4-14-30-18-5-8-29(9-6-18)20-19(22)15-17(16-26-20)21(23,24)25/h15-16,18H,2,5-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPDTDOMCJMSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine

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